(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid
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Overview
Description
(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions, introducing the necessary substituents at specific positions.
Coupling Reactions: The pyrazole and pyridine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Propenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-({6-[4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid
- (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-2-yl}carbamoyl)prop-2-enoic acid
Uniqueness
The uniqueness of (2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid lies in its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-4-[[6-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-4-26-17(25)16-10(2)20-21(11(16)3)13-6-5-12(9-18-13)19-14(22)7-8-15(23)24/h5-9H,4H2,1-3H3,(H,19,22)(H,23,24)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKJDOBAOYCQE-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)/C=C\C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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